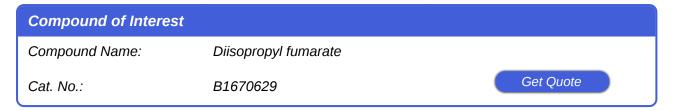


Diisopropyl Fumarate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth examination of the chemical properties, synthesis, analysis, and biological activity of **diisopropyl fumarate**, a promising molecule in therapeutic development.

Chemical Identity and Properties

Diisopropyl fumarate is an organic compound classified as a dialkyl ester of fumaric acid. Its chemical structure and properties make it a subject of interest in various chemical and pharmaceutical applications.

IUPAC Name and Synonyms

The systematically generated IUPAC name for this compound is dipropan-2-yl (E)-but-2-enedioate[1]. It is also widely known by a variety of synonyms, which are crucial to recognize when reviewing scientific literature and chemical databases.



Identifier Type	Value	Source
IUPAC Name	dipropan-2-yl (E)-but-2- enedioate	PubChem[1]
Common Name	Diisopropyl fumarate	SCBT[2]
CAS Number	7283-70-7	SCBT[2], PubChem[1]
\multirow{10}{*} {\textbf{Synonyms}}	Fumaric acid, diisopropyl ester	PubChem[1]
2-Butenedioic acid (2E)-, 1,4- bis(1-methylethyl) ester	CymitQuimica[3]	
2-Butenedioic acid (E)-, bis(1-methylethyl) ester	CymitQuimica[3]	
bis(1-methylethyl) (2E)-but-2- enedioate	CymitQuimica[3]	
Diisopropylester kyseliny fumarove	PubChem[1]	
NSC 70161	PubChem[1]	-
BRN 1726370	PubChem[1]	-
Al3-15489	PubChem[1]	-
UNII-POD4AH8070	PubChem[1]	-
Fumaric Acid Diisopropyl Ester	SCBT[2]	-

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **diisopropyl fumarate** is presented below. This data is essential for its handling, formulation, and quality control.



Property	Value	Source
Molecular Formula	C10H16O4	SCBT[2], PubChem[1]
Molecular Weight	200.23 g/mol	SCBT[2], PubChem[1]
Appearance	Colorless to almost colorless clear liquid	CymitQuimica[3]
Melting Point	2 °C	ChemicalBook[4]
Boiling Point	110 °C at 12 mmHg	ChemicalBook[4], CAS Common Chemistry[5]
Refractive Index	1.4330 - 1.4370	ChemicalBook[4]
Storage Temperature	2 - 8 °C	ChemicalBook[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **diisopropyl fumarate** are critical for its application in research and development.

Synthesis of Diisopropyl Fumarate

A common method for the synthesis of **diisopropyl fumarate** is through the Fischer esterification of fumaric acid with isopropyl alcohol. The following protocol is based on established esterification procedures.

Objective: To synthesize diisopropyl fumarate from fumaric acid and isopropyl alcohol.

Materials:

- Fumaric acid
- Isopropyl alcohol (anhydrous)
- p-Toluenesulfonic acid (catalyst)
- An inert organic solvent (e.g., n-hexane, octane)



- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Reaction flask equipped with a reflux condenser and a Dean-Stark trap
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a reaction flask, combine fumaric acid (1 part by weight) and an excess of isopropyl alcohol (2.5 to 6 parts by weight).
- Add a catalytic amount of p-toluenesulfonic acid (0.01 to 0.05 parts by weight).
- Add an inert organic solvent to aid in azeotropic removal of water.
- Heat the mixture to reflux under an inert atmosphere at a temperature of 120-180 °C.
- Continuously remove the water by-product as an azeotrope with the solvent using the Dean-Stark trap.
- Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.



- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the excess solvent and isopropyl alcohol under reduced pressure using a rotary evaporator.
- Purify the crude **diisopropyl fumarate** by vacuum distillation to obtain the final product.

Purification by Low-Temperature Vacuum Distillation

To minimize thermal degradation or isomerization, purification of **diisopropyl fumarate** can be achieved through low-temperature vacuum distillation.

Objective: To purify crude diisopropyl fumarate while minimizing thermal stress.

Equipment:

- · Round-bottom flask
- Short-path distillation head with a condenser and vacuum adapter
- Receiving flask
- Heating mantle with a stirrer
- Thermometer and adapter
- High-vacuum pump with a cold trap
- Manometer

Procedure:

- Dry the crude diisopropyl fumarate over anhydrous sodium sulfate.
- Filter the dried liquid into a clean, dry distillation flask.



- Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
- Connect the apparatus to a high-vacuum pump protected by a cold trap.
- Slowly evacuate the system to a pressure below 1 mmHg.
- Gently heat the distillation flask while stirring.
- Monitor the temperature at the distillation head and collect the fraction corresponding to the boiling point of diisopropyl fumarate at the applied pressure.
- Store the purified product in a tightly sealed container under an inert atmosphere and at a refrigerated temperature.

Analysis by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis and quantification of **disopropyl fumarate**. The following is a general protocol that can be optimized.

Objective: To determine the purity and concentration of **diisopropyl fumarate**.

Equipment:

- HPLC system with a PDA or UV detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 μm)
- Data acquisition and analysis software

Materials:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ortho-phosphoric acid (or other suitable buffer components)



· Diisopropyl fumarate reference standard

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of ortho-phosphoric acid (e.g., 0.1%). Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh a known amount of **diisopropyl fumarate** reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve a known amount of the **diisopropyl fumarate** sample in the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 150 mm x 4.6 mm, 5 μm
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: Ambient or controlled (e.g., 30 °C)
 - Detection Wavelength: Determined by UV scan (e.g., 210-230 nm)
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peak corresponding to diisopropyl fumarate based on its
 retention time compared to the standard. Calculate the concentration of the sample based on
 the peak area and the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

Fumaric acid esters, including **diisopropyl fumarate**, have garnered significant attention for their immunomodulatory and neuroprotective effects. Their mechanism of action is primarily



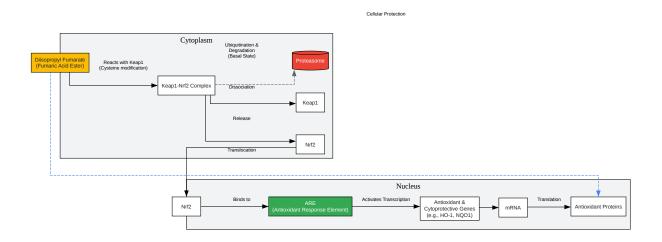
attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fumaric acid esters are electrophilic and can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.

The activation of the Nrf2 pathway by fumaric acid esters has been shown to mitigate autoimmune inflammation and promote neuronal survival under ischemic stress[2][3].





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Caption: Nrf2 signaling pathway activation by diisopropyl fumarate.

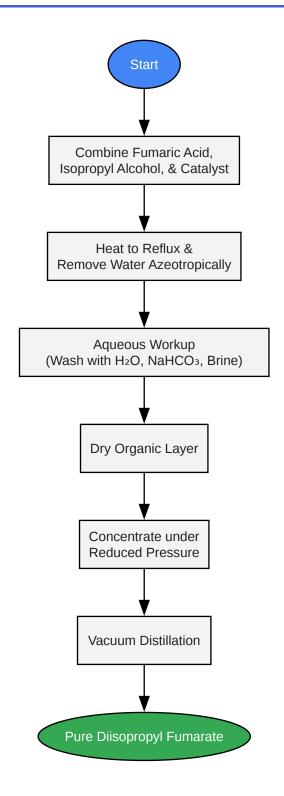
Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the clear communication of complex processes.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of diisopropyl fumarate.





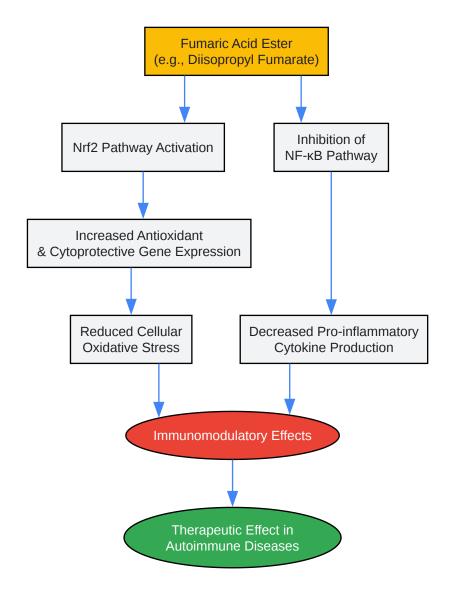
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Caption: Workflow for the synthesis and purification of diisopropyl fumarate.



Logical Relationship of Fumarate Esters in Immunomodulation

The therapeutic effects of fumarate esters are rooted in a logical cascade of molecular and cellular events.



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Caption: Logical cascade of fumarate ester-mediated immunomodulation.

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References

- 1. researchgate.net [researchgate.net]
- 2. Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumaric acid esters promote neuronal survival upon ischemic stress through activation of the Nrf2 but not HIF-1 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- To cite this document: BenchChem. [Diisopropyl Fumarate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670629#iupac-name-and-synonyms-for-diisopropyl-fumarate]

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